molecular formula C13H18FNO B1475262 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol CAS No. 1594062-19-7

1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol

Cat. No.: B1475262
CAS No.: 1594062-19-7
M. Wt: 223.29 g/mol
InChI Key: FBBIUYNWLXMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a chiral piperidine derivative intended for research and development purposes. This compound features a fluorobenzyl group and a methyl-substituted hydroxypiperidine core, a structural motif prevalent in medicinal chemistry . As a building block, it is classified as a 4-benzylpiperidine, a class of compounds known for its relevance in designing molecules with potential biological activity . Research Applications This compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Piperidine derivatives analogous to this structure are utilized in the development of active pharmaceutical ingredients (APIs) and their impurities . For instance, closely related structures such as N-(4-Fluorobenzyl)-1-Methylpiperidin-4-Amine are employed as reference standards in analytical method development and validation for compounds like Asenapine, ensuring quality control in pharmaceutical production . The structural components of this molecule suggest potential for investigation in various therapeutic areas. Handling and Storage To maintain the integrity of the product, it should be stored sealed in a dry environment at cool temperatures, typically between 2-8°C . Researchers are responsible for handling this material in accordance with all applicable laboratory safety regulations. Notice for Researchers This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption. The information presented is for informational purposes only and is not a guarantee of product performance.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBIUYNWLXMMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin production, making inhibitors of this enzyme valuable in treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and related studies.

The compound's biological activity primarily revolves around its ability to inhibit tyrosinase. The inhibition occurs through competitive binding at the enzyme's active site, preventing the substrate from binding and thus reducing melanin synthesis. Docking studies have suggested that the presence of the 4-fluorobenzyl group enhances binding affinity due to favorable interactions with key residues in the enzyme's catalytic site.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of various derivatives of this compound on Agaricus bisporus tyrosinase (AbTYR). The IC50 values (the concentration required to inhibit 50% of the enzyme activity) for these compounds were determined through a series of assays.

Table 1: IC50 Values for Tyrosinase Inhibition

CompoundIC50 (μM)Remarks
This compound2.09 ± 0.27Competitive inhibitor
Kojic Acid17.76 ± 0.18Reference compound
Compound A1.80 ± 0.13Strong inhibitor
Compound B40.43 ± 0.27Weak inhibitor

The results indicate that the compound exhibits significant inhibitory activity against tyrosinase, with lower IC50 values compared to standard inhibitors like kojic acid .

Case Studies

A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound resulted in reduced melanin production without cytotoxic effects, confirming its potential as an antimelanogenic agent . The compound was tested alongside other piperazine derivatives, revealing a consistent pattern of inhibition across various analogs.

Structural Insights

Molecular modeling studies have provided insights into how structural modifications can enhance the biological activity of piperidine derivatives. The introduction of fluorine atoms has been shown to improve binding affinity due to increased hydrophobic interactions within the active site of tyrosinase .

Scientific Research Applications

Treatment of Psychosis

Pimavanserin is primarily investigated for its efficacy in treating psychosis associated with Parkinson's disease. Clinical trials have demonstrated its ability to reduce hallucinations and delusions without exacerbating motor symptoms, which is a common side effect of traditional antipsychotic medications. The compound's unique mechanism of action allows it to selectively target serotonin receptors, making it a valuable option for patients with Parkinsonian psychosis .

Potential in Other Psychotic Disorders

Beyond Parkinson's disease, there is ongoing research into the use of pimavanserin for other psychotic disorders such as schizophrenia and Alzheimer's disease-related psychosis. Studies are exploring its safety and efficacy profiles in these populations, with preliminary results suggesting potential benefits .

Cancer Research

Recent studies have indicated that piperidine derivatives, including 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol analogs, may possess anticancer properties. Research highlights their role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, such as breast and pancreatic cancers. The structural modifications of piperidine compounds are being explored to enhance their therapeutic efficacy against cancer .

Case Study: Pimavanserin Synthesis

A notable case study involves the improved production method for pimavanserin described in patent literature. This method emphasizes minimizing impurities during synthesis and optimizing yields through careful control of reaction conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives has revealed insights into how modifications can enhance binding affinity at serotonin receptors while improving metabolic stability. Studies have shown that specific substitutions on the piperidine ring can significantly affect the compound's pharmacokinetic properties .

Table: SAR Insights for Piperidine Derivatives

CompoundModificationEffect on Activity
PimavanserinFluorine substitutionIncreased receptor affinity
Analog AAlkyl substitutionEnhanced metabolic stability
Analog BAromatic ring additionImproved anticancer activity

Comparison with Similar Compounds

Key Findings :

  • Halogen Substituents : The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects, favoring blood-brain barrier penetration compared to bulkier bromo or chloro analogs .
  • Methyl Group : The 3-methyl group in the target compound may reduce steric hindrance, enhancing binding to compact active sites (e.g., enzyme pockets) compared to sulfonyl or piperazine-containing analogs .

Pharmacological Analogues

Enzyme Inhibitors

Benzperidol (), a benzimidazolone derivative with a 4-fluorophenyl group, inhibits dopamine receptors.

Yield Comparison :

  • Target compound: Low yield (~12%) due to intermediate instability .
  • 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid: Higher yield (63%) via direct alkylation .

Preparation Methods

Synthesis via Thiourea Intermediates

One well-documented approach involves the preparation of a thiourea intermediate through the reaction of 4-isobutoxybenzylamine with thiophosgene, followed by coupling with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. This intermediate is then oxidized to yield the target compound or related derivatives.

  • Step 1: Formation of 1-isobutoxy-4-(isothiocyanatomethyl)benzene by reacting 4-isobutoxybenzylamine with thiophosgene in aqueous sodium bicarbonate at 0-5 °C, yielding 85.1% of the intermediate.
  • Step 2: Coupling of the isothiocyanate intermediate with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine in ethyl acetate at 70-75 °C to form 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)thiourea with an 84.9% yield.
  • Step 3: Oxidative desulfurization using silver carbonate in acetonitrile at room temperature converts the thiourea to the desired product with a 94.2% yield.

This route is advantageous due to good yields and relatively mild reaction conditions, though it involves handling thiophosgene, which is hazardous.

Synthesis via Urea Intermediates

An alternative method uses urea intermediates, avoiding thiophosgene:

  • Step 1: Heating 4-isobutoxybenzylamine with urea and sodium hydroxide at 120-130 °C for 12-15 hours produces 1-(4-isobutoxybenzyl)urea with an 80.6% yield.
  • Step 2: This urea intermediate is then reacted with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine at elevated temperatures (120-130 °C) to form the target compound.

This approach is more environmentally friendly, avoiding toxic reagents and enabling easier workup.

Green Chemistry Approach Using Water as Solvent

Recent research has focused on environmentally benign methods employing water as the reaction medium. These methods utilize:

  • Water as the solvent for key steps.
  • Avoidance of column chromatography by using simple workup procedures.
  • Use of less hazardous reagents and intermediates like isothiocyanates and ureas.

These methods provide good yields, simplified purification, and scalability for industrial applications.

Comparative Data Table of Preparation Methods

Method Key Intermediates Reaction Conditions Yield (%) Advantages Disadvantages
Thiourea Intermediate Route Isothiocyanate, Thiourea 0-5 °C (thiophosgene), 70-75 °C (coupling), RT (oxidation) 85.1 (isothiocyanate), 84.9 (thiourea), 94.2 (final) High yield, well-established Uses toxic thiophosgene
Urea Intermediate Route Urea Intermediate 120-130 °C (urea formation and coupling) 80.6 (urea) Avoids toxic reagents, greener Higher temperature, longer reaction
Water-Solvent Green Route Isothiocyanate, Urea, N-formyl Water as solvent, mild conditions Good yields (not always quantified) Environmentally friendly, scalable May require optimization for purity

Detailed Research Findings

  • The thiourea route provides a straightforward approach with high purity and yield but involves hazardous reagents like thiophosgene.
  • The urea route offers a safer and greener alternative, though it requires higher temperatures and longer reaction times.
  • Green synthesis methods using water as a solvent have been successfully developed, allowing easy workup and no need for chromatographic purification, which is beneficial for industrial scale-up.
  • Analytical techniques such as $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, mass spectrometry, and elemental analysis confirm the structure and purity of intermediates and final products.
  • The choice of method depends on balancing safety, environmental impact, cost, yield, and scalability.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol, and how can intermediates be monitored?

  • Methodological Answer : Synthesis typically involves reductive amination or alkylation steps. For example, intermediates like 1-methylpiperidin-4-amine can be synthesized using LiAlH₄ reduction under anhydrous conditions, with reaction progress monitored via thin-layer chromatography (TLC) . Key parameters include inert gas purging (e.g., nitrogen), controlled heating (reflux at ~110°C), and post-reaction quenching with NaOH to neutralize excess reducing agents.

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer : Chiral resolution may require diastereomeric salt formation or chiral column chromatography. Structural confirmation can be achieved via X-ray crystallography, as demonstrated for analogous piperidine derivatives (e.g., [(3R,4S)-4-(4-fluorophenyl)-1-methyl-piperidin-3-yl]methyl tosylate), where crystallographic data resolved stereochemical ambiguities . Purity is validated using HPLC (≥98% purity thresholds) and NMR spectroscopy (e.g., ¹H/¹³C NMR for functional group analysis) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related compounds (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide), hazard mitigation includes:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Fume hoods for dust/aerosol control.
  • Storage at −20°C in airtight containers to prevent degradation .
  • Emergency procedures: Immediate flushing with water for eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence receptor binding affinity in comparative studies?

  • Methodological Answer : Fluorine’s electronegativity enhances binding to aromatic residues in target proteins. For example, 3-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one shows enhanced affinity for enzyme inhibitors due to fluorine’s electron-withdrawing effects and hydrophobic interactions. Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations (using software like AutoDock) can quantify these effects .

Q. What strategies resolve contradictions in reported biological activities of fluorobenzyl-piperidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize assays using reference compounds (e.g., 4-fluorobutyrophenone derivatives ).
  • Validate results across multiple models (e.g., in vitro enzymatic vs. cell-based assays).
  • Perform meta-analyses of published IC₅₀ values to identify outliers .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic pathways. Key parameters include:

  • Cytochrome P450 (CYP) isoform interactions (e.g., CYP3A4/2D6).
  • LogP values (lipophilicity) to predict hepatic clearance.
  • Molecular dynamics simulations to assess binding to plasma proteins .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Scaling chiral syntheses requires optimizing catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) and minimizing racemization during workup. Process analytical technology (PAT), such as in-line FTIR, monitors enantiomeric ratios in real time. Case studies on related compounds (e.g., ((2R,3R)-2-(2,4-difluorophenyl)-3-(piperidinyl)butan-2-ol) highlight the need for controlled crystallization to preserve stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.